Fullerite

Overview

Description

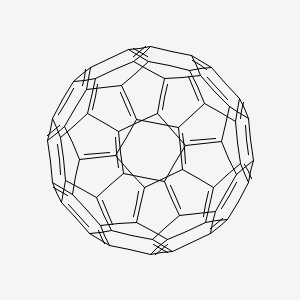

Fullerite is an allotrope of carbon whose molecules consist of carbon atoms connected by single and double bonds to form a closed or partially closed mesh, with fused rings of five to seven atoms . The molecules may be hollow spheres, ellipsoids, tubes, or other shapes . The bulk solid form of pure or mixed fullerenes is called fullerite . Fullerites are the solid phases of fullerenes . They are molecular crystals with van der Waals intermolecular interactions .

Synthesis Analysis

Fullerenes had been predicted for some time, but only after their accidental synthesis in 1985 were they detected in nature . The most frequently used methods for the synthesis of fullerenes and the changes that these methods have experienced since 1985 when Kroto and co-workers discovered C60 have been reviewed .

Molecular Structure Analysis

The fullerene molecule has excellent mechanical rigidity . At the same time, the fullerite crystal is a soft material under normal conditions, but becomes harder than diamond under pressure (due to the 3-D polymerization) . The thermal properties of C60 and C70 fullerenes and fullerites have been studied by X-ray structural analysis and UV spectroscopy .

Chemical Reactions Analysis

A facile, environment-friendly, versatile and reproducible approach to the successful oxidation of fullerenes (oxC60) and the formation of highly hydrophilic fullerene derivatives has been introduced . This synthesis relies on the widely known Staudenmaier’s method for the oxidation of graphite, to produce both epoxy and hydroxy groups on the surface of fullerenes (C60) and thereby improve the solubility of the fullerene in polar solvents .

Physical And Chemical Properties Analysis

The hardness of the material strongly depends on how the fullerenes are connected to each other . Fullerite becomes harder than diamond under pressure due to the 3-D polymerization . Fullerites feature relatively large intermolecular interstices, which can encapsulate atoms and small molecules .

Scientific Research Applications

Molecular Electronics

Fullerenes have a high superconductivity, which makes them ideal for use in molecular electronics . They exhibit quasi-one-dimensional behavior, which has important implications for their use in electronic devices .

Biomedicine

The cage-like structure of fullerenes has immense potential for use as therapeutic agents . Fullerenes are small in size and highly stable, making them ideal for drug delivery and other medical applications .

Antioxidant Properties

Fullerenes have antioxidant properties that make them useful in the treatment of a variety of diseases, including cancer and neurodegenerative disorders .

Hydrogen Storage

Buckyballs may be used to store hydrogen, possibly as a fuel tank for fuel cell powered cars .

Antimicrobial Applications

Buckyballs may be able to reduce the growth of bacteria in pipes and membranes in water systems .

HIV Inhibition

Researchers are attempting to modify buckyballs to fit the section of the HIV molecule that binds to proteins, possibly inhibiting the spread of the virus . This application is also noted for its ability to suppress the HIV virus, an immunodeficiency virus that can lead to AIDS .

Sensor Systems

Fullerene and its derivatives are used in sensor systems . In recent years, sensor technology has become very interesting because it allows fast, economical, and selective measurement .

Photodynamic Therapy

Fullerene-C60 nanocomposites are used in carcinoma diagnostics and photodynamic therapy .

Mechanism of Action

Buckminsterfullerene, also known as Fullerite or C60, is a unique molecule composed of 60 carbon atoms arranged in a spherical structure resembling a soccer ball . This molecule has been extensively studied due to its unique structure and unparalleled physicochemical properties .

Target of Action

The primary targets of Buckminsterfullerene are free radicals within the body . It acts as a “free radical sponge,” neutralizing these harmful molecules that can cause damage to cells and tissues .

Mode of Action

Buckminsterfullerene interacts with free radicals through a process known as radical scavenging . This involves the molecule absorbing the unpaired electron of the free radical, thereby neutralizing it .

Biochemical Pathways

The radical scavenging action of Buckminsterfullerene affects various biochemical pathways. By neutralizing free radicals, it can help to prevent oxidative stress, a condition that can lead to cell damage and is involved in various diseases . The exact biochemical pathways affected by Buckminsterfullerene are still under investigation.

Pharmacokinetics

It is known that the molecule’s unique structure allows it to interact with various biological systems .

Result of Action

The primary result of Buckminsterfullerene’s action is the reduction of oxidative stress within the body . By neutralizing free radicals, it can help to prevent cell damage and potentially contribute to the prevention of various diseases .

Action Environment

The action of Buckminsterfullerene can be influenced by various environmental factors. For example, its solubility in organic solvents expands the options for processing in solutions . Additionally, its stability and efficacy can be affected by factors such as temperature and pH .

Future Directions

The unique features of the fullerene molecules enable a number of different routes for tuning their properties by molecular functionalization and formation of complexes . The hollow molecular structure of fullerenes allows for endohedral complex formation, while their polyconjugated electronic structure enables multiple functionalization with covalently attached adducts . Fullerite becomes an ultra-hard material under certain conditions, offering potential conditions for obtaining ultra-hard materials .

properties

IUPAC Name |

(C60-Ih)[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRBQBLMFGWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60 | |

| Record name | Buckminsterfullerene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157697-67-1, 147045-79-2, 157697-66-0 | |

| Record name | [5,6]Fullerene-C60-Ih, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4031772 | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Buckminsterfullerene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Buckminsterfullerene | |

CAS RN |

99685-96-8 | |

| Record name | Fullerene-C60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buckminsterfullerene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fullerene C60 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCKMINSTERFULLERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one](/img/structure/B1176822.png)